molecular formula C18H21F3N6O2 B2496528 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide CAS No. 2097902-36-6

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide

Cat. No. B2496528
CAS RN: 2097902-36-6
M. Wt: 410.401
InChI Key: XGBQFVGMIMIXQT-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21F3N6O2 and its molecular weight is 410.401. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives, such as N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, has shown promise in the field of anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) synthesized a series of compounds with this chemical structure and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was also discussed in their findings (Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities

Another study highlighted the synthesis of N-arylpyrazole-containing enaminones, which were used as key intermediates in the production of substituted pyridine derivatives with potential antitumor and antimicrobial activities. These compounds were tested against human cancer cell lines and showed inhibitory effects comparable to those of standard treatments (S. Riyadh, 2011).

Imaging of IRAK4 Enzyme in Neuroinflammation

A 2018 study by Xiaohong Wang et al. focused on the synthesis of a compound with a similar chemical structure for use as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation. This research demonstrates the compound's application in the context of neuroimaging and neuroinflammatory diseases (Wang et al., 2018).

Heterocyclic Synthesis

The synthesis of various heterocyclic derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, similar in structure to the compound , has been explored for potential applications in medicinal chemistry. Yuh-Wen Ho and Maw-Cherng Suen (2013) investigated the intramolecular cyclization of various compounds to obtain novel heterocycles (Ho & Suen, 2013).

Anti-Inflammatory and Analgesic Agents

A 2020 study by A. Abu‐Hashem et al. synthesized novel compounds derived from similar chemical structures, which were screened for their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase enzymes and had potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

The molecular interaction of a related antagonist with the CB1 cannabinoid receptor was studied by J. Shim et al. (2002). This research is pertinent in understanding the interaction of similar compounds with specific receptors, which could have implications in drug design and receptor targeting (Shim et al., 2002).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2/c1-11-23-14(18(19,20)21)9-15(24-11)26-6-3-12(4-7-26)25-16(28)13-10-22-27-5-2-8-29-17(13)27/h9-10,12H,2-8H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBQFVGMIMIXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C4N(CCCO4)N=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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